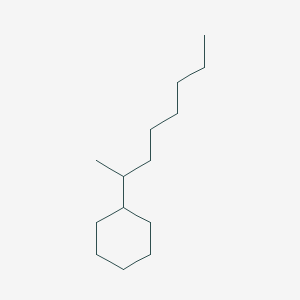

2-Cyclohexyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2883-05-8 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

octan-2-ylcyclohexane |

InChI |

InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3 |

InChI Key |

IRKYBYIUHWZQGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

2-Cyclohexyloctane CAS number 2883-05-8

An In-depth Technical Guide to 2-Cyclohexyloctane (CAS: 2883-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS number 2883-05-8), a saturated aliphatic hydrocarbon. The document consolidates available physicochemical data, outlines general experimental approaches for its synthesis and characterization, and discusses its potential, though currently undocumented, applications. Due to the limited publicly available information on this specific molecule, this guide also incorporates general principles and methodologies applicable to the study of similar long-chain alkyl-substituted cycloalkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may have an interest in this compound.

Introduction

This compound is an organic compound characterized by an octane chain attached to a cyclohexane ring at the second carbon of the chain.[1] Its molecular formula is C14H28.[1] As a saturated hydrocarbon, it is a non-polar, colorless liquid with solubility in organic solvents and insolubility in water. While specific applications in drug development are not documented in current literature, its lipophilic nature is a characteristic often considered in the design of molecules intended to interact with biological membranes. This guide aims to provide a thorough summary of the known properties of this compound and to suggest general experimental protocols for its handling and study.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of these values are estimated and should be confirmed experimentally.

| Property | Value | Reference(s) |

| Molecular Formula | C14H28 | [1] |

| Molecular Weight | 196.37 g/mol | |

| CAS Number | 2883-05-8 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 248.29°C to 256.9°C (estimate) | [1][2] |

| Melting Point | -19.69°C (estimate) | [1][2] |

| Density | 0.8088 to 0.814 g/cm³ (estimate) | [1][2] |

| Refractive Index | 1.4315 (estimate) | [1][2] |

| Flash Point | 101.8°C | [1][2] |

| Vapor Pressure | 0.0241 mmHg at 25°C | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| LogP (estimated) | 5.17320 to 7.0 | [2] |

Synthesis and Purification

General Experimental Protocol for Synthesis (Hypothetical)

Objective: To synthesize this compound via Friedel-Crafts alkylation of cyclohexane with 1-octene.

Materials:

-

Cyclohexane

-

1-Octene

-

Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of 1-octene in cyclohexane dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification of this compound. While comprehensive, publicly available spectra are limited, the expected spectroscopic characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approximately 0.8-2.0 ppm). A triplet peak corresponding to the terminal methyl group of the octyl chain should be observed around 0.9 ppm. The methine proton at the C2 position of the octane chain would appear as a multiplet. The numerous methylene protons of the cyclohexane and octane moieties would result in overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The terminal methyl carbon should appear around 14 ppm. The carbons of the cyclohexane ring and the octane chain will have signals in the range of 20-45 ppm. The methine carbon where the cyclohexane ring is attached will be further downfield.

Mass Spectrometry (MS)

Mass spectrometry, particularly using a technique like gas chromatography-mass spectrometry (GC-MS), would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 196. The fragmentation pattern would likely show losses of alkyl fragments from the octane chain and the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characteristic of a saturated hydrocarbon. Key absorption bands would include:

-

C-H stretching vibrations: Strong bands in the 2850-2960 cm⁻¹ region.

-

C-H bending vibrations: Bands around 1450-1470 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Caption: A standard analytical workflow for the structural confirmation and quality control of this compound.

Biological Activity and Drug Development Applications

Currently, there is no publicly available literature detailing any specific biological activity or application of this compound in drug development. Saturated hydrocarbons are generally considered to have low biological activity, primarily acting as lipophilic solvents. However, the incorporation of a cyclohexyloctyl moiety into a larger molecule could influence its pharmacokinetic properties, such as its volume of distribution and membrane permeability.

Given the lack of data, no signaling pathways involving this compound can be described. Researchers interested in the potential biological effects of this scaffold would need to conduct initial screening assays.

Safety and Handling

A safety data sheet (SDS) should be consulted before handling this compound. As a combustible liquid, it should be kept away from heat and open flames.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a simple saturated hydrocarbon with well-defined, albeit largely estimated, physicochemical properties. While its direct application in drug development has not been reported, its structural characteristics may be of interest to medicinal chemists for tuning the lipophilicity of lead compounds. This guide provides a foundational summary of the available information and outlines general methodologies for its synthesis and characterization, which can serve as a starting point for further investigation into this molecule. Future research is needed to determine if this compound or its derivatives possess any notable biological activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyloctane, with the chemical formula C₁₄H₂₈, is a saturated hydrocarbon belonging to the cycloalkane family.[1] It consists of a cyclohexane ring attached to an octane chain at the second carbon position.[1] At room temperature, it exists as a colorless liquid.[1] This document provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols for their determination and a summary of its known reactivity. Its stable, non-polar nature makes it a subject of interest as a solvent and a chemical intermediate in various organic syntheses.[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that some of the available data are estimates.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈ | [1][2][3][4][5] |

| Molecular Weight | 196.37 g/mol | [1][4][5] |

| CAS Number | 2883-05-8 | [1][3][4][5] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -19.69 °C (estimate) | [1][2] |

| Boiling Point | 248.29 °C (estimate) | [1] |

| 256.9 °C at 760 mmHg | [2] | |

| Density | 0.8088 g/cm³ (estimate) | [1] |

| 0.814 g/cm³ | [2] | |

| Refractive Index | 1.4315 (estimate) | [1][2] |

| Vapor Pressure | 0.0241 mmHg at 25 °C | [1][2] |

| Flash Point | 101.8 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Table 2: Chemical and Computational Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | octan-2-ylcyclohexane | [4] |

| Canonical SMILES | CCCCCCC(C)C1CCCCC1 | [2][4] |

| InChIKey | IRKYBYIUHWZQGP-UHFFFAOYSA-N | [4][5] |

| XLogP3 | 7 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 0 | [2][3] |

| Rotatable Bond Count | 6 | [2][3] |

| Complexity | 122 | [2][3] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Friedel-Crafts Alkylation

A plausible method for the synthesis of this compound is the Friedel-Crafts alkylation of cyclohexane with 1-octene, catalyzed by a strong acid.

Materials:

-

Cyclohexane (excess, acts as solvent and reactant)

-

1-Octene

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous n-hexane

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with an excess of anhydrous cyclohexane and the Lewis acid catalyst (e.g., anhydrous AlCl₃).

-

The mixture is cooled in an ice bath with stirring.

-

1-Octene is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reaction.

-

The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the catalyst.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with n-hexane.

-

The combined organic layers are washed successively with distilled water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation method. A small quantity of the purified compound is placed in a distillation flask with a few boiling chips. The flask is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature. The density is then calculated by dividing the mass by the volume.

Determination of Refractive Index

The refractive index of this compound can be determined using an Abbe refractometer. A drop of the liquid is placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus. The refractive index is then read directly from the instrument's scale at a specified temperature.

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is a relatively inert compound. Its chemistry is characterized by the stability of its C-C and C-H single bonds.

-

Combustion: Like other alkanes, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of ultraviolet light or high temperatures, this compound can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms (e.g., chlorine or bromine).

-

Pyrolysis (Cracking): At very high temperatures, the carbon-carbon bonds in this compound can break, leading to a mixture of smaller alkanes and alkenes.

Due to its inert nature, this compound is not expected to be involved in biological signaling pathways. Its primary applications are likely as a non-polar solvent, a component in fuel blends, or as a chemical intermediate for the synthesis of other organic compounds.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the likely synthesis of this compound via the Friedel-Crafts alkylation of cyclohexane with 1-octene.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a general workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide to 2-Cyclohexyloctane (C14H28)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexyloctane, a saturated aliphatic hydrocarbon with the molecular formula C14H28. While not a bioactive molecule itself, its chemical and physical properties, along with the structural motif of a cyclohexyl group, are relevant to professionals in chemical synthesis and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential applications as a chemical intermediate and solvent. It also discusses the broader significance of the cycloalkyl alkane structure in medicinal chemistry.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature.[1] It is a non-polar compound, insoluble in water but soluble in organic solvents.[1] Its fundamental properties are summarized in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C14H28 | [2] |

| Molecular Weight | 196.37 g/mol | [1] |

| CAS Number | 2883-05-8 | [2] |

| IUPAC Name | octan-2-ylcyclohexane | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 248.29°C to 256.9°C (estimate) | [2][3] |

| Melting Point | -19.69°C (estimate) | [2] |

| Density | 0.8088 to 0.814 g/cm³ (estimate) | [2][3] |

| Refractive Index | 1.4315 (estimate) | [2] |

| Flash Point | 101.8°C | [2] |

| Vapor Pressure | 0.0241 mmHg at 25°C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 5.17320 to 7.0 | [3][4] |

| SMILES | CCCCCCC(C)C1CCCCC1 | [1] |

Synthesis and Reactivity

This compound is primarily used as a chemical intermediate and a solvent in industrial applications.[2] Several synthesis routes have been reported, generally involving the reaction of precursors like 1-octene or 2-octene with cyclohexane.

As a saturated alkane, this compound exhibits low reactivity. Its chemical behavior is typical of other large alkanes, primarily involving free-radical reactions such as halogenation under UV light.

Spectroscopic Data

Spectroscopic data for this compound is available in several public databases. This information is crucial for its identification and characterization in experimental settings.

-

Mass Spectrometry (MS): The NIST WebBook of chemistry provides the mass spectrum of this compound, which is useful for determining its molecular weight and fragmentation pattern.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem lists the availability of 13C NMR spectra for this compound.[1] While detailed spectra are not publicly displayed, their existence is noted.[1] The proton NMR spectra of cycloalkanes can be complex due to small chemical shift differences between protons.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, cyclohexane, shows characteristic C-H stretching vibrations from 2950 to 2845 cm⁻¹ and C-H deformation vibrations between 1480 and 1440 cm⁻¹.[7] this compound is expected to exhibit a similar profile, with additional peaks corresponding to the octane chain.

Role in Drug Discovery and Development: A Contextual Overview

Direct evidence of this compound's use in the synthesis of bioactive molecules or as a component of a drug is not available in the current scientific literature. However, the structural components of this compound, particularly the cyclohexyl group, are highly relevant in medicinal chemistry.

The cyclohexyl fragment is a common structural motif in both natural and synthetic drugs.[8] Its inclusion in a drug candidate can offer several advantages:

-

Three-Dimensional Structure: Unlike a flat phenyl group, for which it can be a bioisostere, the cyclohexyl group provides a three-dimensional structure that can lead to more contact points with a target protein.[8]

-

Increased Lipophilicity: The alkyl and cycloalkyl nature of the moiety increases the lipophilicity of a molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: Saturated rings like cyclohexane are generally more resistant to metabolic degradation compared to aromatic rings or linear alkyl chains.[9]

-

Conformational Rigidity: Replacing a flexible alkyl chain with a cyclohexyl ring reduces the conformational entropy of a molecule, which can lead to better binding affinity with its target.[8]

While this compound itself is not a therapeutic agent, its physical properties make it a potential non-polar solvent for certain pharmaceutical manufacturing processes.[10]

Representative Experimental Protocol: Free-Radical Halogenation

Given the absence of specific experimental protocols for the use of this compound in drug synthesis, a general protocol for a reaction typical for such a molecule is provided below. This protocol describes the free-radical bromination of this compound, a standard reaction for alkanes.

Objective: To synthesize a mixture of brominated this compound isomers.

Materials:

-

This compound (1 equivalent)

-

N-Bromosuccinimide (NBS) (1 equivalent)

-

AIBN (azobisisobutyronitrile) (catalytic amount)

-

Carbon tetrachloride (CCl4) (solvent)

-

Anhydrous sodium sulfate

-

5% aqueous sodium bicarbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and NBS in CCl4.

-

Add a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux (approximately 77°C) under a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the solid NBS has been consumed and is converted to succinimide, which floats on top of the solvent.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution, followed by deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting product, a mixture of brominated isomers, can be purified by fractional distillation or column chromatography if desired.

Disclaimer: This is a representative protocol and has not been optimized for this compound. Appropriate safety precautions should be taken when handling all chemicals.

Conclusion

This compound is a well-characterized aliphatic hydrocarbon with established physical and chemical properties. While it does not have direct applications in drug development as a bioactive compound, its structural features, particularly the cyclohexyl moiety, are of significant interest in medicinal chemistry for enhancing the properties of drug candidates. Its primary current applications are as a chemical intermediate and a non-polar solvent. Further research could explore its potential as a starting material for the synthesis of novel compounds with biological activity.

References

- 1. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2883-05-8,this compound | lookchem [lookchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. PubChemLite - this compound (C14H28) [pubchemlite.lcsb.uni.lu]

- 5. Octane, 2-cyclohexyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of 2-Cyclohexyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and bonding characteristics of 2-Cyclohexyloctane (also known by its IUPAC name, octan-2-ylcyclohexane).[1][2][3] This document collates available physicochemical data, outlines a plausible synthetic methodology, and presents an analysis of its bonding, stereochemistry, and conformational behavior. Spectroscopic data are summarized, and a molecular visualization is provided to aid in understanding its three-dimensional structure. This guide is intended for professionals in chemical research and drug development who may encounter this or similar alkyl-substituted cycloalkane moieties.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C14H28.[4] It consists of an octane chain attached to a cyclohexane ring at the second carbon position of the octyl group.[4] As a fully saturated hydrocarbon, it is non-polar and finds applications as a solvent and a chemical intermediate.[4] Understanding the precise structural and bonding parameters of such molecules is crucial for predicting their physical properties, reactivity, and potential interactions in larger, more complex systems, which is of particular interest in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are largely estimated based on computational models but provide a useful profile of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | octan-2-ylcyclohexane | [1][2][3] |

| CAS Number | 2883-05-8 | [1][3] |

| Molecular Formula | C14H28 | [4] |

| Molecular Weight | 196.37 g/mol | [1] |

| Boiling Point | ~248.29 °C (estimated) | [4] |

| Melting Point | ~-19.69 °C (estimated) | [4] |

| Density | ~0.8088 g/cm³ (estimated) | [4] |

| Flash Point | ~101.8 °C (estimated) | [4] |

| Vapor Pressure | ~0.0241 mmHg at 25°C | [4] |

| Refractive Index | ~1.4315 (estimated) | [4] |

| Solubility | Insoluble in water, soluble in organic solvents | [4] |

Structure and Bonding

Molecular Structure

The structure of this compound features a chiral center at the C2 position of the octane chain, where the cyclohexyl ring is attached. The cyclohexane ring itself is not planar and adopts a chair conformation to minimize steric and angle strain.

Caption: 2D representation of this compound's molecular structure.

Bonding Parameters

The C-C single bonds are all sp³-sp³ hybridized, with expected bond lengths of approximately 1.54 Å. The C-H bonds, resulting from sp³-s orbital overlap, will have bond lengths of about 1.09 Å. The bond angles around the tetrahedral carbon atoms in both the octane chain and the cyclohexane ring are expected to be close to the ideal 109.5°. However, minor deviations will occur due to steric hindrance. For instance, the internal bond angles of the cyclohexane ring in highly substituted derivatives can range from 110.7° to 114.4°, and C-C bond lengths can be slightly elongated to 1.566 Å in sterically crowded areas.[5]

Table 2: Expected Bonding Parameters for this compound

| Bond/Angle | Type | Expected Value |

| C-C (alkane chain) | sp³-sp³ | ~1.54 Å |

| C-C (cyclohexane ring) | sp³-sp³ | ~1.54 Å |

| C-H | sp³-s | ~1.09 Å |

| C-C-C (alkane chain) | sp³ | ~109.5° |

| C-C-C (cyclohexane ring) | sp³ | ~111° |

| H-C-H | sp³ | ~109.5° |

Conformational Analysis

The cyclohexane ring in this compound will predominantly exist in the stable chair conformation.[6] The octan-2-yl substituent can occupy either an axial or an equatorial position on the cyclohexane ring. Due to steric hindrance, the equatorial position is significantly more stable for bulky substituents. Therefore, the equilibrium will strongly favor the conformer where the octan-2-yl group is in the equatorial position, minimizing 1,3-diaxial interactions.

Caption: Conformational equilibrium of the octan-2-yl group on the cyclohexane ring.

Spectroscopic Data

While detailed spectral analyses are not published, spectral data for this compound is available in databases such as NIST and SpectraBase.[1][3] The following tables summarize the expected spectroscopic features.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. Due to the complexity of the overlapping signals from the alkyl chains, precise assignment without experimental data is difficult.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom(s) | Predicted Chemical Shift (ppm) |

| CH₃ (octane chain) | 14-23 |

| CH₂ (octane & cyclohexane) | 22-35 |

| CH (cyclohexane & C2-octane) | 30-45 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characteristic of a saturated hydrocarbon.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950-2845 | C-H stretch (in -CH₂- and -CH₃) | Strong |

| 1480-1440 | C-H bend (in -CH₂-) | Medium |

| ~950 | Skeletal C-C vibrations | Medium |

Mass Spectrometry

The mass spectrum, likely obtained via GC-MS, will show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern will be characteristic of alkanes, with a series of peaks separated by 14 Da (corresponding to CH₂ units). Common fragments would arise from the loss of alkyl radicals and cleavage of the cyclohexane ring.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthesis: Friedel-Crafts Alkylation and Hydrogenation

A potential two-step synthesis is outlined below.

Caption: A plausible two-step synthesis of this compound.

Methodology:

-

Friedel-Crafts Alkylation: Benzene is alkylated with 1-octene in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). This electrophilic addition reaction will predominantly yield 2-phenyloctane due to the formation of the more stable secondary carbocation intermediate from 1-octene. The reaction mixture is typically stirred at a controlled temperature, and the product is isolated and purified by distillation.

-

Catalytic Hydrogenation: The aromatic ring of 2-phenyloctane is then reduced to a cyclohexane ring via catalytic hydrogenation. This is achieved using a catalyst such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂) under high pressure of hydrogen gas and elevated temperature. The completion of the reaction can be monitored by the disappearance of the aromatic proton signals in ¹H NMR spectroscopy. The final product, this compound, is then purified by fractional distillation.

Conclusion

This technical guide has synthesized the available information on the structure and bonding of this compound. While experimental data on its detailed bonding parameters and a specific synthesis protocol are scarce, a comprehensive understanding can be built from its known physicochemical properties, spectroscopic data, and the well-established principles of conformational analysis of substituted cyclohexanes. The provided information serves as a valuable resource for researchers and professionals requiring a foundational understanding of this and related alkyl-cycloalkane structures.

References

- 1. This compound | C14H28 | CID 17901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. Octane, 2-cyclohexyl- [webbook.nist.gov]

- 4. Cas 2883-05-8,this compound | lookchem [lookchem.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Cyclohexyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyloctane, a saturated aliphatic hydrocarbon, is a molecule of interest in various chemical and industrial applications. Its structure, comprising an octane chain attached to a cyclohexane ring, imparts specific physical and chemical properties that make it a valuable solvent and a versatile intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed synthesis protocols, and a visual representation of its synthetic pathway.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is octan-2-ylcyclohexane .

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial databases. These include:

-

This compound

-

Octane, 2-cyclohexyl-

-

(1-Methylheptyl)cyclohexane

-

NSC 172764

Its unique Chemical Abstracts Service (CAS) Registry Number is 2883-05-8 .

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for computational modeling.

| Property | Value |

| Molecular Formula | C₁₄H₂₈ |

| Molecular Weight | 196.37 g/mol |

| Melting Point | -19.69 °C (estimate)[1][2] |

| Boiling Point | 248.29 °C (estimate)[1][2] |

| Density | 0.8088 g/cm³ (estimate)[1][2] |

| Flash Point | 101.8 °C[1] |

| Vapor Pressure | 0.0241 mmHg at 25 °C[1] |

| Refractive Index | 1.4315 (estimate)[1][2] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the Friedel-Crafts alkylation of benzene with 1-octene to produce a mixture of phenyloctane isomers. The subsequent step is the catalytic hydrogenation of the aromatic ring to yield the corresponding cyclohexyloctane isomers. Due to carbocation rearrangements during the Friedel-Crafts alkylation, the primary product of the initial step is 2-phenyloctane, which upon hydrogenation, yields the target molecule, this compound.

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Octene

This procedure outlines the synthesis of a mixture of phenyloctane isomers, with 2-phenyloctane being a major component.

Materials:

-

Benzene (anhydrous)

-

1-Octene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas trap.

Procedure:

-

In a fume hood, charge the three-necked flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with continuous stirring.

-

Slowly add 1-octene to the stirred mixture from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will decompose the aluminum chloride catalyst.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the excess benzene by rotary evaporation.

-

The crude product, a mixture of phenyloctane isomers, can be purified by fractional distillation under reduced pressure.

Step 2: Catalytic Hydrogenation of Phenyloctane

This procedure describes the conversion of the phenyloctane intermediate to this compound.

Materials:

-

Phenyloctane (from Step 1)

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel catalyst

-

Ethanol or acetic acid (solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas (H₂)

Procedure:

-

In the reaction vessel of the hydrogenation apparatus, dissolve the phenyloctane in a suitable solvent such as ethanol or acetic acid.

-

Carefully add the palladium on carbon or Raney Nickel catalyst to the solution. The amount of catalyst is typically 1-5% by weight of the substrate.

-

Seal the apparatus and purge it with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 25-50 atm).

-

Heat the mixture to a temperature of 150-250 °C while stirring vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent by rotary evaporation.

-

The resulting crude this compound can be purified by vacuum distillation.

Synthetic Workflow

The logical relationship of the two-step synthesis of this compound is illustrated in the following diagram.

References

The Saturated Cyclohexylalkane Moiety: A Technical Guide to its Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The saturated cyclohexylalkane motif is a key structural component in medicinal chemistry, frequently employed as a bioisosteric replacement for the phenyl ring. This strategic substitution can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced solubility, metabolic stability, and three-dimensionality. This technical guide provides a comprehensive review of saturated cyclohexylalkanes, covering their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for their preparation are outlined, and quantitative data are summarized in comparative tables. Furthermore, this guide presents visualizations of experimental workflows for bioisosteric replacement and a representative signaling pathway modulated by a cyclohexylalkane-containing drug, offering a practical resource for researchers in drug discovery and development.

Introduction: The Role of Saturated Cyclohexylalkanes in Medicinal Chemistry

The quest for drug candidates with optimal "drug-like" properties is a central challenge in pharmaceutical research.[1] Physicochemical properties such as lipophilicity, solubility, and metabolic stability are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety.[2][3]

The phenyl ring is a ubiquitous scaffold in drug molecules. However, its aromaticity and planarity can contribute to undesirable properties, including poor solubility and susceptibility to metabolic oxidation.[2] The replacement of a phenyl ring with a saturated cyclohexyl moiety, a classic example of bioisosterism, has emerged as a powerful strategy to mitigate these issues.[4][5] The three-dimensional nature of the cyclohexyl ring can also facilitate more extensive and specific interactions within a protein's binding pocket.[6] This guide provides an in-depth exploration of the synthesis, properties, and applications of saturated cyclohexylalkanes in the context of modern drug discovery.

Synthesis of Saturated Cyclohexylalkanes

The most common and industrially scalable method for the synthesis of saturated cyclohexylalkanes is the catalytic hydrogenation of the corresponding aromatic precursors (e.g., substituted benzenes).[7][8] This method offers high yields and stereoselectivity, particularly for the formation of cis-isomers.[9]

Key Synthetic Methodologies

Table 1: Comparison of Synthetic Methods for Saturated Cyclohexylalkanes

| Synthesis Method | Key Reagents & Catalysts | Typical Yields (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh/C, Ru/C | >90% | High yield, high purity, scalable, good stereocontrol. | Requires specialized high-pressure equipment, potential for side reactions (e.g., hydrogenolysis).[6][7] |

| Birch Reduction | Na or Li in liquid NH₃, alcohol | 70-90% | Reduces aromatic rings to 1,4-cyclohexadienes, which can be further hydrogenated. | Use of cryogenic liquid ammonia, stoichiometric amounts of alkali metals.[6] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Benzene

-

Reaction Setup: A solution of the substituted benzene (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure hydrogenation vessel. The catalyst (e.g., 5-10 mol% of 10% Pd/C or Rh/C) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi). The reaction mixture is stirred vigorously at a specific temperature (ranging from room temperature to 100 °C) for a predetermined time (typically 2-24 hours), or until hydrogen uptake ceases.

-

Work-up and Purification: After the reaction is complete, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure saturated cyclohexylalkane.

Example: Synthesis of Propylcyclohexane from Propylbenzene

To a solution of propylbenzene (12.0 g, 100 mmol) in ethanol (100 mL) in a 250 mL Parr shaker flask was added 10% Palladium on carbon (1.2 g, 10 wt%). The flask was evacuated and backfilled with hydrogen three times before being pressurized to 100 psi of hydrogen. The mixture was shaken at room temperature for 16 hours. The reaction was then filtered through a pad of celite, and the solvent was removed under reduced pressure to afford propylcyclohexane as a colorless oil (12.4 g, 98% yield).

Physicochemical Properties of Saturated Cyclohexylalkanes

The substitution of a phenyl ring with a cyclohexyl ring significantly alters a molecule's physicochemical properties. These changes are often beneficial for drug development.

Table 2: Comparative Physicochemical Properties of Phenyl vs. Cyclohexyl Analogues

| Compound Pair | Structure | logP (calculated) | Aqueous Solubility (µg/mL) |

| Imatinib | Phenyl Analogue | 4.5 | 351 |

| Imatinib Analogue | Bicyclo[2.2.2]octane Analogue | 3.6 | 113 |

| γ-Secretase Modulator | Phenyl Analogue | 4.7 | < 0.1 |

| γ-Secretase Modulator Analogue | Bridged Piperidine Analogue | 3.6 | 104 |

Data compiled from references[10][11].

The data consistently show that replacing a phenyl ring with a saturated cyclic system generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility.

Biological Activity and Applications in Drug Development

Saturated cyclohexylalkanes are found in numerous approved drugs and clinical candidates, where they contribute to improved efficacy and safety profiles. Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Role as a Phenyl Bioisostere

The primary application of the cyclohexylalkane moiety in drug design is as a non-aromatic bioisostere of the phenyl ring.[4] This substitution can lead to:

-

Improved Metabolic Stability: Saturated rings are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.

-

Enhanced Solubility: The reduction in planarity and increase in sp³ character often leads to better aqueous solubility.

-

Increased Three-Dimensionality: The chair and boat conformations of the cyclohexane ring allow for more diverse and specific interactions with protein binding pockets, potentially increasing potency and selectivity.[6]

-

Reduced Off-Target Effects: The altered electronics and shape of the cyclohexyl ring can reduce interactions with off-target proteins, such as hERG, which is associated with cardiac toxicity.[10]

Table 3: Biological Activity of Phenyl vs. Cyclohexyl Analogues

| Drug Target | Phenyl Analogue IC₅₀ (nM) | Cyclohexyl Analogue IC₅₀ (nM) | Fold Change in Potency | Reference |

| γ-Secretase | 13 | 42 | 0.31 | [11] |

| BACE1 | 72,000 | 7,200 | 10 | [10] |

| AKT1 | ~10 | >100 | <0.1 | [4] |

Note: IC₅₀ values are indicative and can vary depending on the specific assay conditions.

The impact of phenyl-to-cyclohexyl replacement on biological activity is target-dependent. In some cases, potency is maintained or even improved, while in others, it may decrease.[4] This highlights the importance of empirical testing in drug discovery.

Antimicrobial and Anti-inflammatory Activity

Derivatives of cyclohexylamine have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[12] For instance, certain cyclohexyl-containing compounds have demonstrated bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[13] Additionally, some cyclohexylalkane derivatives have exhibited anti-inflammatory properties.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Bioisosteric Replacement Evaluation

The decision to replace a phenyl ring with a cyclohexyl moiety should be guided by a systematic evaluation process. The following workflow outlines the key steps:

References

- 1. {Supplementary Data} [rsc.org]

- 2. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]

- 3. 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic hydrogenation of Benzene giveA) XyleneB) CyclohexaneC) Benz - askIITians [askiitians.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Workflow-based identification of bioisosteric replacements for molecular scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyclohexyloctane: A Technical Overview of an Obscure Alkane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyloctane is a saturated hydrocarbon with the chemical formula C14H28. Structurally, it consists of a cyclohexane ring attached to the second carbon of an octane chain. While commercially available and listed in several chemical databases, it is a compound with a notably sparse footprint in academic and patent literature. This guide provides a comprehensive overview of the available technical data on this compound, including its physical and chemical properties. In the absence of published, detailed synthetic protocols, this document also outlines plausible and established general methodologies for the synthesis of similar alkylcyclohexanes, providing a theoretical framework for its preparation.

Chemical and Physical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound. It is important to note that much of this data is calculated or estimated due to the lack of extensive empirical studies in published literature.

| Property | Value | Source |

| Molecular Formula | C14H28 | [1] |

| Molecular Weight | 196.37 g/mol | [1] |

| CAS Number | 2883-05-8 | [1] |

| IUPAC Name | octan-2-ylcyclohexane | [1] |

| Melting Point | -19.69 °C (estimated) | |

| Boiling Point | 256.9 °C at 760 mmHg | |

| Density | 0.814 g/cm³ | |

| Flash Point | 101.8 °C | |

| Refractive Index | 1.4315 (estimated) | |

| LogP (Octanol-Water Partition Coefficient) | 5.17320 | |

| Vapor Pressure | 0.0241 mmHg at 25°C |

Spectroscopic Data

| Data Type | Availability/Reference |

| Mass Spectrometry (MS) | Data available in the NIST Mass Spectrometry Data Center.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum referenced in SpectraBase.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 13C NMR spectrum referenced in SpectraBase.[1] |

Historical Context and Discovery

A thorough search of scientific databases and historical chemical literature reveals no specific information regarding the initial discovery or first synthesis of this compound. The compound is referenced primarily in chemical supplier catalogs and aggregated databases. This suggests that this compound may have been synthesized as part of a larger chemical library, for a specific but unpublished industrial application, or as an unheralded byproduct of other reactions. The absence of a clear history of discovery underscores its obscure nature within the broader field of organic chemistry.

Plausible Synthetic Methodologies

While specific, peer-reviewed experimental protocols for the synthesis of this compound are not available, its structure suggests several plausible synthetic routes based on well-established organic chemistry reactions. The following sections detail these potential methodologies. It is important to emphasize that these are theoretical pathways and would require optimization for practical application.

Friedel-Crafts Alkylation of Benzene followed by Hydrogenation

A common and versatile method for the synthesis of alkylcyclohexanes involves the Friedel-Crafts alkylation of an aromatic ring followed by catalytic hydrogenation. In the case of this compound, this would be a two-step process.

Experimental Protocol (General):

Step 1: Friedel-Crafts Alkylation of Benzene with 2-Octene or 2-Halooctane

-

To a cooled (0-5 °C), stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) in an excess of dry benzene, slowly add the alkylating agent (either 2-octene or a 2-halooctane such as 2-chlorooctane).

-

Maintain the temperature and continue stirring for a specified period (typically several hours) to allow the reaction to proceed.

-

Quench the reaction by carefully pouring the mixture over ice and an aqueous acid (e.g., dilute HCl) to decompose the catalyst.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Purify the resulting 2-phenyloctane by distillation under reduced pressure.

Step 2: Catalytic Hydrogenation of 2-Phenyloctane

-

In a high-pressure reaction vessel (autoclave), dissolve the 2-phenyloctane in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a hydrogenation catalyst (e.g., palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or a rhodium-based catalyst).

-

Pressurize the vessel with hydrogen gas (H₂) to a high pressure (e.g., 50-100 atm).

-

Heat the mixture to a moderate temperature (e.g., 50-100 °C) and agitate for several hours until hydrogen uptake ceases.

-

Cool the reaction vessel, carefully vent the excess hydrogen, and filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure and purify the final product, this compound, by fractional distillation.

Caption: Friedel-Crafts Alkylation and Hydrogenation Pathway.

Grignard Reaction

Another plausible route involves the use of a Grignard reagent. This method would construct the carbon skeleton by forming a new carbon-carbon bond through the nucleophilic attack of the Grignard reagent on a carbonyl compound.

Experimental Protocol (General):

-

Prepare the Grignard reagent, cyclohexylmagnesium bromide, by reacting bromocyclohexane with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 2-octanone in anhydrous ether.

-

Slowly add the prepared Grignard reagent to the solution of 2-octanone at a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent to yield the tertiary alcohol, 2-cyclohexyl-2-octanol.

-

The resulting alcohol can then be deoxygenated to the corresponding alkane, this compound. A common method for this is a two-step procedure involving conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Caption: Grignard Reaction and Deoxygenation Pathway.

Applications and Biological Activity

There is no information available in the public domain regarding any specific applications or biological activity of this compound. As a saturated hydrocarbon, it is likely to be a non-polar, water-insoluble liquid. Compounds of this class can sometimes find use as solvents, lubricants, or as intermediates in the synthesis of other molecules. However, without specific studies, any potential application remains speculative. For drug development professionals, it is important to note the lack of any reported biological data, which means its toxicological and pharmacological profiles are unknown.

Conclusion

This compound is a structurally simple alkane that is surprisingly absent from the mainstream chemical literature. While its basic physical and chemical properties can be found in databases, a detailed understanding of its history, synthesis, and potential applications is lacking. The synthetic pathways outlined in this guide are based on established and reliable organic chemistry principles and provide a solid foundation for any researcher interested in the laboratory-scale preparation of this compound. Further research would be necessary to establish optimized reaction conditions and to explore the potential utility of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-Cyclohexyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Cyclohexyloctane (C14H28), a saturated hydrocarbon. The information contained herein is curated for professionals in research, scientific, and drug development fields, offering critically evaluated data and methodologies to support advanced studies and applications.

Compound Identification

| Name | This compound |

| Synonyms | (1-methylheptyl)cyclohexane, octane, 2-cyclohexyl- |

| Molecular Formula | C14H28[1] |

| Molecular Weight | 196.378 g/mol [1] |

| CAS Registry Number | 2883-05-8[2] |

Physical Properties

A summary of the key physical properties of this compound is presented below. These values are essential for understanding the compound's behavior under various conditions.

| Property | Value | Source |

| Boiling Point | 256.9 °C at 760 mmHg | [3] |

| Melting Point | -19.69 °C (estimate) | [3] |

| Flash Point | 101.8 °C | [3] |

| Density | 0.814 g/cm³ | [3] |

| Vapor Pressure | 0.0241 mmHg at 25 °C | [3] |

| Refractive Index | 1.4315 (estimate) | [3] |

Thermodynamic Properties

The following tables summarize the critically evaluated thermodynamic data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[1] This data is crucial for modeling chemical processes and understanding the compound's energy characteristics.

Enthalpy and Entropy

| Property | Phase | Temperature Range (K) |

| Enthalpy | Liquid in equilibrium with Gas | 216.51 - 684.04 |

| Ideal Gas | 200 - 1000 | |

| Enthalpy of Formation | Gas | Standard Conditions |

| Liquid | Standard Conditions | |

| Enthalpy of Vaporization | Liquid to Gas | 216.51 - 698 |

| Entropy | Liquid in equilibrium with Gas | 216.51 - 684.04 |

| Ideal Gas | 200 - 1000 |

Heat Capacity

| Property | Phase | Temperature Range (K) |

| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 216.51 - 684.04 |

| Heat Capacity at Constant Pressure | Ideal Gas | 200 - 1000 |

Phase Transitions

| Property | Description |

| Triple Point Temperature | Crystal 1, Liquid, and Gas equilibrium |

| Normal Boiling Temperature | Liquid and Gas equilibrium at 1 atm |

| Critical Temperature | Temperature at the critical point |

| Critical Pressure | Pressure at the critical point |

| Critical Density | Density at the critical point |

Transport Properties

| Property | Phase | Temperature Range (K) |

| Viscosity | Liquid in equilibrium with Gas | 273.15 - 690 |

| Gas | 530 - 1040 | |

| Thermal Conductivity | Liquid in equilibrium with Gas | 220 - 620 |

| Gas | 530 - 1040 |

Experimental Protocols

While specific experimental procedures for this compound are not detailed in the available literature, the determination of thermodynamic properties for alkanes generally follows established methodologies.

Calorimetry: Calorimetry is a primary technique for measuring heat changes in chemical and physical processes.

-

Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated. The substance is ignited in a constant-volume container (a "bomb") filled with oxygen under pressure. The heat evolved is measured by the temperature rise of the surrounding water bath.

-

Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine heat capacity, melting point, and enthalpy of fusion.

Vapor Pressure Measurements: The enthalpy of vaporization can be determined from vapor pressure data measured at different temperatures using the Clausius-Clapeyron equation.[4]

-

Static Method: The pressure of the vapor in equilibrium with the liquid is measured directly at a constant temperature.

-

Dynamic Method: The boiling temperature of the liquid is measured at a specific pressure.

-

Correlation-Gas Chromatography: This technique can be used to determine vaporization enthalpies by correlating retention times with known standards.[4]

Computational Methods:

-

Group Additivity Methods: Techniques like the Benson group-increment theory are used to estimate thermodynamic properties by summing the contributions of individual molecular groups.[5][6] This is particularly useful when experimental data is unavailable.

Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and theoretical estimation of the thermodynamic properties of a hydrocarbon such as this compound.

Caption: Workflow for Thermodynamic Property Determination.

References

2-Cyclohexyloctane: A Health and Safety Whitepaper for Research and Development

Chemical Identification and Physical Properties

2-Cyclohexyloctane is a saturated alicyclic hydrocarbon.[1][2] Its basic chemical information and physical properties, compiled from various sources, are presented below. It is important to note that some of these values are estimated.

| Property | Value | Source |

| Chemical Name | This compound | LookChem[1] |

| Synonyms | octan-2-ylcyclohexane, (1-Methylheptyl)cyclohexane | PubChem[3] |

| CAS Number | 2883-05-8 | PubChem[3] |

| Molecular Formula | C14H28 | LookChem[1] |

| Molecular Weight | 196.37 g/mol | PubChem[3] |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | 256.9 °C at 760 mmHg | LookChem[1] |

| Melting Point | -19.69 °C (estimate) | LookChem[1] |

| Flash Point | 101.8 °C | LookChem[1] |

| Density | 0.814 g/cm³ | LookChem[1] |

| Vapor Pressure | 0.0241 mmHg at 25°C | LookChem[1] |

| Solubility | Insoluble in water (presumed) | N/A |

| LogP (Octanol-Water Partition Coefficient) | 5.17320 | LookChem[1] |

Hazard Identification and Classification

As of this writing, a specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not available from authoritative sources like the European Chemicals Agency (ECHA). However, based on the properties of similar hydrocarbons, it should be handled as a substance with the potential for the following hazards:

-

Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Flammability: As a hydrocarbon with a flash point of 101.8°C, it is a combustible liquid.

A general workflow for hazard identification and risk assessment is crucial when working with chemicals with limited safety data.

Caption: General Hazard Identification and Risk Assessment Workflow.

Toxicological Information

There is a significant lack of specific toxicological data for this compound in the public domain. No definitive studies on acute toxicity (oral, dermal, inhalation), skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity were identified.

For compounds with such data gaps, a tiered approach to toxicity testing is often employed in a research and development setting. A foundational step in this process is to assess the substance's potential for causing cell death through in-vitro cytotoxicity assays.

Caption: General In-Vitro Cytotoxicity Testing Workflow.

Handling and Storage

Given the lack of specific data, the following handling and storage guidelines are based on best practices for similar aliphatic/alicyclic hydrocarbons.

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Use explosion-proof ventilation and electrical equipment in areas where high concentrations of vapor may be present.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). The suitability of a specific glove type should be confirmed with the manufacturer. Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

4.3. Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and oxidizing agents.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Aspiration of this material into the lungs can cause chemical pneumonitis, which can be fatal.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Ventilate the area. Contain the spill and prevent it from entering waterways, sewers, or basements. Use non-sparking tools and equipment. Absorb the spill with a non-combustible absorbent material and place it in a container for disposal.

Data Gaps and Recommendations

The most significant data gap for this compound is the absence of comprehensive toxicological studies. To ensure the safe handling and use of this compound in research and development, it is strongly recommended that a full suite of toxicological tests be conducted, including:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin and eye irritation/corrosion studies

-

Genotoxicity assays (e.g., Ames test, in-vitro micronucleus assay)

-

Repeated dose toxicity studies

Until such data is available, this compound should be handled with the utmost caution, assuming it possesses hazards similar to or greater than other aliphatic/alicyclic hydrocarbons. All work should be conducted under the assumption that the compound is hazardous, and appropriate control measures should be implemented to minimize exposure.

References

An In-depth Technical Guide to the Environmental Fate and Transport of 2-Cyclohexyloctane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental fate and transport of 2-Cyclohexyloctane. This guide synthesizes available physical-chemical property data, information on structurally similar compounds, and standardized testing protocols to provide a comprehensive overview of its expected environmental behavior. All predictions should be confirmed with experimental data.

Executive Summary

This compound is a saturated hydrocarbon characterized by low water solubility and a high octanol-water partition coefficient (LogP). These properties are primary drivers of its environmental distribution. It is expected to exhibit low mobility in soil and sediment, with a strong tendency to adsorb to organic matter. Its low vapor pressure suggests that volatilization from water and soil surfaces will be a minor transport pathway. While resistant to hydrolysis, biodegradation is anticipated to be the principal degradation mechanism, likely occurring at a slow rate. The high LogP value also indicates a potential for bioaccumulation in aquatic organisms. This document provides a detailed examination of these characteristics, outlining the expected environmental pathways and the standardized methodologies for their experimental determination.

Physical-Chemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The available data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈ | LookChem |

| Molecular Weight | 196.37 g/mol | LookChem |

| Physical State | Liquid at room temperature | LookChem |

| Melting Point | -19.69 °C (estimate) | LookChem |

| Boiling Point | 248.29 - 256.9 °C at 760 mmHg | LookChem |

| Vapor Pressure | 0.0241 mmHg at 25°C | LookChem |

| Water Solubility | Insoluble | LookChem |

| LogP (Octanol-Water Partition Coefficient) | 5.17 - 7.0 | LookChem |

| Density | 0.8088 - 0.814 g/cm³ (estimate) | LookChem |

Environmental Fate and Transport

The following sections detail the expected behavior of this compound in various environmental compartments based on its physical-chemical properties and data from analogous long-chain alkylcyclohexanes and C14 alkanes.

Transport and Partitioning

The movement and distribution of this compound in the environment are governed by several key processes:

-

Sorption: With a high LogP value, this compound is expected to have a strong affinity for organic carbon in soil and sediment.[1] This will significantly limit its mobility in these compartments, reducing the likelihood of leaching into groundwater.[2] The primary mechanism of sorption is likely to be partitioning into the organic matter fraction of soil and sediment.[2]

-

Volatilization: The low vapor pressure of this compound indicates that volatilization from water surfaces and moist soil is not a significant transport pathway.

-

Atmospheric Deposition: Due to its low volatility, long-range atmospheric transport is not anticipated to be a major factor in the environmental distribution of this compound.

Environmental Transport Pathways for this compound.

Degradation

Degradation processes are crucial in determining the persistence of this compound in the environment.

-

Biodegradation: This is expected to be the primary degradation pathway for this compound. As a long-chain alkylcyclohexane, it is anticipated to be biodegradable, although the rate may be slow.[3] Aerobic biodegradation of n-alkanes typically initiates with the oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to a fatty acid and subsequently undergoes β-oxidation.[4] For alkylcyclohexanes, degradation can be initiated on either the alkyl chain or the cycloalkane ring.[3] Anaerobic biodegradation of long-chain alkanes has also been observed and may occur in anoxic environments like deep sediments.[5][6]

-

Photodegradation: Direct photodegradation in aquatic systems is unlikely as this compound does not contain chromophores that absorb light in the environmentally relevant UV spectrum. In the atmosphere, it may undergo indirect photodegradation through reactions with hydroxyl radicals, but its low volatility limits its presence in the gas phase.

-

Hydrolysis: As a saturated hydrocarbon, this compound is not susceptible to hydrolysis under typical environmental pH conditions (4-9).[7][8][9]

Bioaccumulation

The high LogP value of this compound (5.17 - 7.0) suggests a significant potential for bioaccumulation in aquatic organisms.[10][11] Chemicals with LogP values in this range tend to partition into the fatty tissues of organisms.[11] The extent of bioaccumulation will also depend on the organism's ability to metabolize the compound.

Experimental Protocols

To definitively determine the environmental fate and transport of this compound, a series of standardized laboratory studies are required. The following sections detail the recommended OECD (Organisation for Economic Co-operation and Development) test guidelines.[12]

Adsorption/Desorption: OECD 106

This guideline is used to determine the adsorption and desorption of a chemical on different soil types.[13][14][15]

-

Principle: A batch equilibrium method is employed where solutions of the test substance in a calcium chloride solution are equilibrated with various soil types of differing organic carbon content, clay content, and pH.[16]

-

Methodology:

-

Preliminary Tier: The optimal soil-to-solution ratio and equilibration time are determined.

-

Screening Tier: Adsorption kinetics are studied at a single concentration across five different soil types to determine the distribution coefficients (Kd) and organic carbon-normalized adsorption coefficients (Koc).[13]

-

Main Study: If required, a more detailed study is conducted to determine the Freundlich adsorption isotherm.

-

Analysis: The concentration of this compound in the aqueous phase is measured after equilibration, typically by gas chromatography-mass spectrometry (GC-MS). The amount adsorbed to the soil is calculated by the difference from the initial concentration.[17] Desorption can be assessed by replacing the supernatant with a fresh solution and re-equilibrating.

-

Experimental Workflow for OECD 106.

Hydrolysis: OECD 111

This guideline assesses the abiotic hydrolysis of a chemical as a function of pH.[7][8][9]

-

Principle: The test substance is incubated in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and at a constant temperature in the dark.[18][19]

-

Methodology:

-

Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) to quickly assess the potential for hydrolysis. If significant degradation occurs, a more detailed study is performed.[18]

-

Main Study: The test is conducted at a lower, environmentally relevant temperature. Samples are taken at various time points and analyzed for the concentration of the parent compound and any major hydrolysis products.

-

Analysis: The concentration of this compound is determined over time using a suitable analytical method like GC-MS. The rate of hydrolysis and the half-life are calculated.

-

Ready Biodegradability: OECD 301

This series of tests determines the ready biodegradability of a chemical under aerobic conditions.[20][21][22]

-

Principle: The test substance is incubated with a microbial inoculum (typically from activated sludge) in a mineral medium under aerobic conditions in the dark.[23] The extent of biodegradation is measured over a 28-day period.[23]

-

Methodology (e.g., OECD 301F - Manometric Respirometry):

-

The test substance is added to a mineral medium inoculated with microorganisms in a closed respirometer.

-

The consumption of oxygen is measured over 28 days and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

-

A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window.[21]

-

-

Analysis: Automated respirometric systems are used to continuously monitor oxygen uptake.

Partition Coefficient (n-octanol/water): OECD 107

This guideline describes the shake flask method for determining the octanol-water partition coefficient (Pow).[24][25][26]

-

Principle: The test substance is dissolved in a two-phase system of n-octanol and water and shaken until equilibrium is reached.[27]

-

Methodology:

-

The test substance is added to a mixture of n-octanol and water in a vessel.

-

The vessel is shaken at a constant temperature until the concentration of the substance in both phases is constant.

-

The phases are separated, and the concentration of the test substance in each phase is determined.

-

-

Analysis: A suitable analytical method is used to measure the concentration in both the n-octanol and water phases. The Pow is calculated as the ratio of the concentration in n-octanol to the concentration in water. For substances with high LogP values like this compound, alternative methods like the slow-stirring method (OECD 123) or HPLC estimation method (OECD 117) may be more appropriate to avoid analytical challenges.[28]

Conclusion